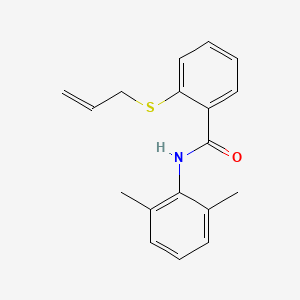![molecular formula C23H16FNO5 B5267080 2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5267080.png)
2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate, commonly known as FMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of FMNB involves the interaction of the molecule with the target protein or enzyme. FMNB contains a fluorophore that emits fluorescence upon binding to the target molecule, allowing researchers to monitor the binding and activity of the target molecule in real-time. The binding of FMNB to the target molecule can also result in changes in the biochemical and physiological properties of the target molecule, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
FMNB has been shown to have a range of biochemical and physiological effects, depending on the target molecule it interacts with. In biochemistry, FMNB has been used to study the binding and activity of enzymes, including proteases, kinases, and phosphatases. In pharmacology, FMNB has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. FMNB has also been shown to have potential applications in the development of organic semiconductors and optoelectronic devices.
実験室実験の利点と制限
FMNB has several advantages for use in lab experiments, including its high sensitivity, selectivity, and stability. FMNB is also relatively easy to synthesize and can be used in a variety of experimental settings. However, FMNB also has some limitations, including its potential toxicity and the need for specialized equipment to measure fluorescence.
将来の方向性
There are several future directions for research on FMNB, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its potential toxicity and safety for use in humans. Additionally, further research is needed to understand the mechanisms underlying the binding and activity of FMNB with target molecules, as well as the downstream effects on cellular processes. Overall, FMNB holds significant promise for its potential applications in scientific research and may have important implications for the development of new drugs and materials.
合成法
FMNB can be synthesized through a multistep process involving the reaction of several chemical reagents. The synthesis process starts with the reaction of 3-nitrobenzoyl chloride with 2-fluorostyrene, followed by the addition of 4-methylphenol. The resulting compound is then subjected to an acid-catalyzed reaction with acetic anhydride and pyridine to form FMNB.
科学的研究の応用
FMNB has been widely used in scientific research for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, FMNB has been used as a fluorescent probe to study the binding and activity of enzymes. In pharmacology, FMNB has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. In materials science, FMNB has been explored for its potential applications in the development of organic semiconductors and optoelectronic devices.
特性
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO5/c1-15-9-12-22(30-23(27)17-6-4-7-18(14-17)25(28)29)19(13-15)21(26)11-10-16-5-2-3-8-20(16)24/h2-14H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWOEYNMHKQNA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[2-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5266999.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2-ol](/img/structure/B5267007.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5267009.png)
![2-cyclopropyl-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5267016.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)
![4-{2-[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B5267032.png)
![2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5267036.png)
![7-acetyl-N~2~,N~2~,N~4~-trimethyl-N~4~-(3,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5267062.png)
amine hydrochloride](/img/structure/B5267074.png)
![4-(3-piperidinylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide hydrochloride](/img/structure/B5267085.png)
![4-[3-(2,3,5,6-tetrafluoro-4-isopropoxyphenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5267090.png)

![ethyl 1-[2-(4-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5267102.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5267108.png)
